2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide
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Overview
Description
2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a nicotinamide moiety, and several functional groups like fluoro, trifluoromethoxy, and imidazole.
Preparation Methods
The synthesis of 2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the fluoro and trifluoromethoxy groups. The final steps involve the coupling of the nicotinamide and imidazole moieties under controlled conditions to ensure the desired stereochemistry and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluoro and trifluoromethoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and nicotinamide moieties, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its therapeutic potential in treating diseases due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups enhance its binding affinity and selectivity, while the imidazole moiety can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
- 2-(((3R,4R)-3-Fluoro-1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide
- 2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide
These compounds share similar core structures but differ in the substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C24H23F4N5O4 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[(3R,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20-/m1/s1 |
InChI Key |
XJIIVPVOGYFVME-UYAOXDASSA-N |
Isomeric SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Canonical SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
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